IF5-Pyridine-HF

Overview

Description

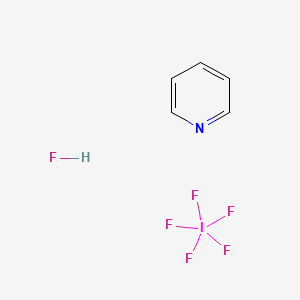

IF₅–Pyridine–HF is a fluorinating reagent developed to enable safe and selective iodofluorination of alkenes. Composed of iodine pentafluoride (IF₅) complexed with pyridine and hydrogen fluoride (HF), this reagent addresses the challenges of handling hazardous fluorinating agents like molecular fluorine (F₂) or iodine (I₂) . Its stability under ambient conditions, non-hygroscopic nature, and compatibility with functional groups such as esters and hydroxyl groups make it advantageous for synthetic applications .

The reagent operates via a two-step mechanism: (1) electrophilic addition of IF₅ to the alkene, followed by (2) reduction with agents like potassium iodide (KI) or tin (Sn) powder to yield iodofluorinated products. This process exhibits stereo- and regioselectivity:

- Internal alkenes yield trans-adducts due to anti-addition of IF.

- Terminal alkenes favor 1-iodo-2-fluoroalkane formation with Markovnikov selectivity .

Typical reaction conditions involve 1–3 molar equivalents of IF₅–Pyridine–HF in dichloromethane (CH₂Cl₂) at room temperature for 17 hours, achieving yields of 52–86% across diverse substrates .

Biological Activity

IF5-Pyridine-HF is a novel fluorinating reagent derived from the highly reactive iodine pentafluoride (IF5) combined with pyridine and hydrofluoric acid. This compound has gained attention in synthetic organic chemistry due to its stability and unique reactivity profile, particularly in the introduction of fluorine atoms into various organic substrates. The biological activity of this compound is an emerging area of research, focusing on its potential applications in medicinal chemistry and drug development.

This compound is characterized by its moisture-stability and non-hygroscopic nature, which allows it to be handled in air without decomposition. This stability contrasts sharply with IF5, which is difficult to obtain and handle due to its instability. The formation of a solid white compound upon mixing IF5 with pyridine-HF enhances its usability as a fluorinating agent in various reactions, including the selective fluorination of sulfides and other organic compounds .

The biological activity of this compound can be attributed to its ability to introduce fluorine atoms into organic molecules. Fluorination is known to enhance the bioavailability and efficacy of drug candidates by improving their pharmacokinetic properties. The mechanism typically involves the electrophilic attack of the fluorine species generated from this compound on nucleophilic sites within the target molecules .

Applications in Drug Development

Fluorination has been widely recognized as a strategy to improve the pharmacological profiles of drugs. For instance, studies have shown that introducing fluorine atoms can significantly alter the binding affinity and selectivity of compounds for biological targets. In particular, fluorinated derivatives of existing drugs often exhibit enhanced potency against various diseases, including cancer and infectious diseases .

Case Studies

- Fluorinated Tamoxifen Derivative : A study demonstrated that a fluorinated derivative of tamoxifen synthesized using this compound exhibited higher growth inhibition against human cancer cell lines compared to the non-fluorinated parent compound. This highlights the potential of this compound in developing more effective cancer therapeutics .

- Inhibitors for Trypanosoma brucei : Research into inhibitors targeting methionyl-tRNA synthetase from Trypanosoma brucei revealed that fluorination at specific positions led to improved brain bioavailability and potency. Compounds bearing fluorinated moieties showed significant enhancements in their pharmacokinetic properties, suggesting that this compound could be instrumental in developing new treatments for diseases like human African trypanosomiasis .

Data Tables

| Compound | Activity | EC50 (nM) | Bioavailability | Brain Penetration Ratio |

|---|---|---|---|---|

| Tamoxifen Derivative | High growth inhibition | 11.0 | Improved | Not specified |

| Fluorinated Inhibitor | Potent against T. brucei | 3.7 | Low | 2.4% |

Scientific Research Applications

Fluorination Reactions

One of the primary applications of IF5-Pyridine-HF is in the fluorination of organic compounds. It selectively introduces fluorine atoms to the alpha-position of sulfur-containing compounds, which is crucial for synthesizing various fluorinated organic materials.

- Fluorination of Sulfides : The reagent has been effectively used to fluorinate sulfides at the α-position, leading to products such as gem-difluorides and other fluorinated derivatives.

| Substrate | Product | Yield |

|---|---|---|

| Benzylic sulfide | Gem-difluoride | 87% |

| Dithiocarbonate | Fluoromethyl ether | 68% |

Synthesis of Glycosyl Fluorides

This compound has been employed in the synthesis of glycosyl fluorides from phenylthio glycosides. This reaction is essential for producing key intermediates used in polysaccharide synthesis.

| Starting Material | Product | Yield |

|---|---|---|

| (Phenylsulfanyl)glycoside | Glycosyl fluoride | 78% |

Iodofluorination of Alkenes

The reagent can iodofluorinate alkenes with regioselectivity, producing iodofluoroalkenes that are valuable in further chemical transformations.

| Alkene | Product | Yield |

|---|---|---|

| Terminal alkene | Iodofluoroalkene | 81% |

Desulfurizing Difluorination

In reactions involving benzylic sulfides, this compound facilitates desulfurization while introducing two fluorine atoms, yielding difluorinated products.

| Substrate | Product | Yield |

|---|---|---|

| Benzylic sulfide | Difluorinated product | 91% |

Synthesis of Fluoromethyl Ethers

In a study conducted by Hara et al., dithiocarbonates were reacted with this compound to synthesize trifluoromethyl ethers. This method showcased the reagent's effectiveness in generating complex fluorinated structures from simple precursors.

- Reaction Conditions : The reaction was performed in dichloromethane at room temperature for several hours, yielding high purity products.

Application in Medicinal Chemistry

The introduction of fluorine into drug molecules can significantly enhance their pharmacological properties. Researchers have utilized this compound to synthesize fluorinated derivatives of amino acids and other biologically active compounds, demonstrating its utility in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Fluorinating Agents

Reactivity and Selectivity

Key Findings :

- IF₅–Pyridine–HF outperforms XeF₂ and DAST in functional group tolerance , particularly for electron-deficient alkenes (e.g., 4-methylpent-3-en-2-one) .

- Unlike BrF₃ or KF–poly(HF), IF₅–Pyridine–HF operates under mild conditions (room temperature, non-anhydrous solvents) .

Research Findings and Data Tables

Representative Yields of IF₅–Pyridine–HF Reactions

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1-Dodecene | 1-Fluoro-2-iodododecane | 82 | KI, CH₂Cl₂, 17 h, rt |

| Methyl undecenoate | Methyl 2-fluoro-1-iodoundecanoate | 82 | Sn, CH₂Cl₂, 17 h, rt |

| 10-Undecen-1-ol | 11-Fluoro-10-iodoundecan-1-ol | 86 | Sn, CH₂Cl₂, 17 h, rt |

| 4-Methylpent-3-en-2-one | 4-Fluoro-3-iodo-4-methylpentan-2-one | 67 | KI, CH₂Cl₂, 17 h, rt |

Physicochemical Properties

| Property | IF₅–Pyridine–HF | DAST | XeF₂ |

|---|---|---|---|

| Molecular Weight (g/mol) | 321 | 161.1 | 169.3 |

| CAS Number | 2243786-10-7 | 38078-09-0 | 13709-36-9 |

| Stability | Air-stable | Moisture-sensitive | Moisture-sensitive |

Preparation Methods

Synthetic Routes to IF5-Pyridine-HF

Core Reaction Mechanism

This compound is synthesized via the exothermic reaction of iodine pentafluoride (IF₅) with pyridine-hydrogen fluoride (pyridine-HF) complexes. The general equation is:

5 + \text{C}5\text{H}5\text{N·HF} \rightarrow \text{IF}5\text{–pyridine–HF}

This reaction proceeds at low temperatures (0–5°C) in inert solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), forming a moisture-stable white solid .

Stepwise Preparation Protocols

Synthesis of Pyridine-HF Complex

Pyridine-HF, a critical precursor, is prepared by two methods:

Direct Combination of Anhydrous HF and Pyridine

Freshly distilled pyridine is added dropwise to anhydrous hydrogen fluoride (HF) at 0°C under nitrogen. The reaction is highly exothermic, requiring controlled addition to maintain a 1:1 molar ratio .

Reaction of IF₅ with Pyridine-HF

IF₅ gas is transferred into a Teflon reactor containing CCl₄ at 0°C. Pyridine-HF is added dropwise, forming a white precipitate. The mixture is stirred for 30 minutes at 0°C and 2 hours at room temperature. The solid is filtered, washed with CCl₄, and dried under vacuum .

Optimized Conditions:

Equipment Notes:

Characterization and Validation

Spectroscopic Analysis

-

¹H NMR (CD₃CN): Peaks at δ 8.75–8.72 (m, 2H), 8.60–8.55 (m, 1H), and 8.60–8.55 (m, 2H) confirm pyridine coordination .

-

¹⁹F NMR (CD₃CN): A singlet at δ -149.17 ppm corresponds to the IF₅–HF moiety .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White crystalline solid | |

| Solubility | Soluble in DMF, CH₃CN | |

| Decomposition temperature | >100°C |

Comparative Analysis of Methodologies

Solvent Selection

CCl₄ is preferred over CH₂Cl₂ due to better yield (95% vs. 87%) and reduced side reactions . Polar aprotic solvents like DMF are avoided to prevent adduct formation.

Stoichiometric Variations

Deviating from the 1:1 IF₅:Pyridine-HF ratio reduces yield:

| Molar Ratio (IF₅:Pyridine-HF) | Yield |

|---|---|

| 1:1 | 95% |

| 1:0.8 | 72% |

| 1:1.2 | 83% |

Industrial-Scale Adaptations

Batch Process Optimization

Large-scale synthesis (≥1 kg) uses continuous cooling systems to manage exothermicity. Filtration is performed using polyethylene filter presses to accommodate higher volumes .

Emerging Alternatives and Modifications

Solvent-Free Synthesis

Preliminary studies suggest that neat mixing of IF₅ and pyridine-HF at –40°C achieves 89% yield, eliminating solvent removal steps .

Stabilized Pyridine-HF Complexes

Replacing pyridine with 2,6-lutidine in the HF complex improves thermal stability, enabling reactions at 25°C without yield loss .

Properties

IUPAC Name |

pentafluoro-λ5-iodane;pyridine;hydrofluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.F5I.FH/c1-2-4-6-5-3-1;1-6(2,3,4)5;/h1-5H;;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNUJXPHQGELCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.F.FI(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243786-10-7 | |

| Record name | IF5-Pyridine-HF | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.